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Compound of Interest

5-phenyl-6H-1,3,4-thiadiazin-2-
Compound Name:
amine

Cat. No.: B1348583

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazine scaffold is a compelling heterocyclic motif in medicinal chemistry,
demonstrating a wide array of biological activities, including anticancer, antimicrobial, and
antioxidant effects. A thorough understanding of the physicochemical properties of novel 1,3,4-
thiadiazine derivatives is paramount for optimizing their therapeutic potential, guiding
formulation development, and predicting their pharmacokinetic profiles. This technical guide
provides an in-depth overview of key physicochemical parameters, detailed experimental
protocols for their determination, and insights into the biological signaling pathways modulated
by this class of compounds.

Quantitative Physicochemical Data

The rational design of drug candidates hinges on the careful tuning of their physicochemical
properties. Key parameters such as melting point, lipophilicity (LogP), and aqueous solubility
dictate a compound's behavior from initial synthesis and purification to its absorption,
distribution, metabolism, and excretion (ADME) in vivo. The following tables summarize
available quantitative data for representative series of novel 1,3,4-thiadiazine and structurally
related 1,3,4-thiadiazole derivatives.

Note on Data Availability: Comprehensive and systematically tabulated physicochemical data
for novel 1,3,4-thiadiazine series are limited in the current literature. Therefore, data for
structurally similar 1,3,4-thiadiazole derivatives are also included to provide a broader context
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for structure-property relationships. Researchers are encouraged to perform experimental
determination of these properties for their specific compounds of interest.

Table 1: Melting Points of Substituted 1,3,4-Thiadiazine and 1,3,4-Thiadiazole Derivatives
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. . Melting Point
Compound ID Substituent R1  Substituent R2 ) Reference
1,3,4-
Thiadiazine-
Coumarin
Hybrids
2-
(methylamino)-4-
3-(2-ox0-2H- 2-(7-hydroxy-2-
5a ( (e-(7-hy Y 262 [1]
chromen-3-yl) 0X0-2H-
chromen-4-
yhacetyl)
2-
(phenylamino)-4-
3-(2-oxo-2H- 2-(7-hydroxy-2-
5c ( (e-(7-hy Y 252 [1]
chromen-3-yl) 0X0-2H-
chromen-4-
yhacetyl)
2-
4-methyl-2-oxo- )
(methylamino)-5-
5d 2H-chromen-7- 205 [1]
| o (2-oxo-2H-
oxyace
yioxy Y chromen-3-yl)
3-(4-hydroxy-2 >
-(4-hydroxy-2-
Y Y (phenylamino)-4-
51 0X0-2H- @ 285 [1]
chromen-3-yl)
hydroxybenzoyl)
5-Aryl-1,3,4-
thiadiazol-2-
amines
2a Phenyl Amine 227-228 [2]
2b 4-Methylphenyl Amine 214-215 2]
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2,5-

2d ) Amine 188-189 [2]
Dimethoxyphenyl

N-(5-Aryl-1,3,4-

thiadiazol-2-

yl)acetamides

3a Phenyl Acetamido 275-276 [2]

Table 2: Lipophilicity (LogP) and Other Computed Properties of 1,3,4-Thiadiazine Derivatives

Hydrogen
Molecular Hydrogen

Molecular ] Bond
Compound Weight ( XLogP3 Bond Donor

Formula Acceptor

g/mol ) Count
Count

1,3,4-

C3HaN2S 100.14 0.9 0 3
Thiadiazine
1H-
pyrido[3,2-

CeHsNsS 151.19 15 1 4
e]-1,3,4-
thiadiazine
Tetrahydro-
2,2-dimethyl-

CsH12N2S 132.23
2H-1,3,4-
thiadiazine

Note: XLogP3 values are computationally predicted and serve as an estimate of lipophilicity.
Experimental determination is recommended for higher accuracy.

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of drug discovery. The following
sections provide detailed methodologies for the determination of key physicochemical
properties of novel 1,3,4-thiadiazine compounds.
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Determination of Melting Point

The melting point is a fundamental physical property that provides information about the purity
and identity of a crystalline solid.

Methodology: Capillary Melting Point Apparatus

Sample Preparation: A small amount of the dry, crystalline 1,3,4-thiadiazine compound is
finely powdered and packed into a capillary tube to a height of 2-3 mm.

o Apparatus Setup: The capillary tube is placed in a calibrated capillary melting point
apparatus.

o Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the
expected melting point.

o Observation: The temperature range from the appearance of the first liquid drop to the
complete liqguefaction of the solid is recorded as the melting point range.[1]

Determination of Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between
n-octanol and water, is a critical determinant of a drug's membrane permeability and overall
pharmacokinetic profile.

Methodology: Shake-Flask Method

e Phase Preparation: n-Octanol and water are mutually saturated by vigorous mixing for 24
hours, followed by separation of the two phases. A buffer (e.g., phosphate buffer, pH 7.4) is
typically used for the agueous phase to mimic physiological conditions.

o Compound Dissolution: A known amount of the 1,3,4-thiadiazine derivative is dissolved in the
n-octanol phase.

 Partitioning: A measured volume of the n-octanol solution is mixed with a measured volume
of the aqueous buffer in a sealed container.
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» Equilibration: The mixture is agitated (e.g., shaken or stirred) for a sufficient time (e.g., 24
hours) to allow for equilibrium to be reached. The container is then centrifuged to ensure
complete phase separation.

o Concentration Analysis: The concentration of the compound in both the n-octanol and
agueous phases is determined using a suitable analytical technique, such as High-
Performance Liquid Chromatography (HPLC) with UV detection.

o Calculation: The LogP value is calculated using the following formula: LogP = log
([Concentration in n-octanol] / [Concentration in aqueous phase])

Determination of Aqueous Solubility

Aqueous solubility is a crucial factor influencing drug dissolution and absorption. Poor solubility
can lead to low bioavailability and therapeutic failure.

Methodology: Shake-Flask Method for Thermodynamic Solubility

o Sample Preparation: An excess amount of the solid 1,3,4-thiadiazine compound is added to
a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed
container.

o Equilibration: The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for
an extended period (e.g., 24-48 hours) to ensure that equilibrium between the solid and
dissolved compound is achieved.

e Phase Separation: The suspension is filtered through a sub-micron filter (e.g., 0.22 um) to
remove undissolved solid.

» Concentration Analysis: The concentration of the dissolved compound in the filtrate is
determined by a validated analytical method, such as HPLC-UV.

e Reporting: The solubility is reported in units of mass per volume (e.g., ug/mL or mg/L) or
molarity (e.g., UM or mM).
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Visualization of Methodologies and Biological
Pathways

Graphical representations are powerful tools for illustrating complex experimental workflows
and biological processes. The following diagrams, generated using the DOT language, depict a
general synthesis and characterization workflow for novel 1,3,4-thiadiazine compounds and a
representative signaling pathway that may be modulated by their anticancer activity.

Experimental Workflow: Synthesis and Characterization

The synthesis of novel 1,3,4-thiadiazine derivatives is a multi-step process that requires careful
execution and rigorous characterization to confirm the structure and purity of the final
compounds.

Characterization

Purity Analysis

(e.g., HPLC, Elemental Analysis)

Synthesis Purification

Cyclocondensation Reaction

Starting Materials
(e.g., Thiosemicarbazide, a-haloketone)
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Click to download full resolution via product page

Caption: General workflow for the synthesis and characterization of novel 1,3,4-thiadiazine
compounds.

Biological Signaling Pathway: Potential Anticancer
Mechanism

While the precise mechanisms of action for many novel 1,3,4-thiadiazine compounds are still
under investigation, studies on structurally related 1,3,4-thiadiazoles suggest that they may
exert their anticancer effects by modulating key signaling pathways involved in cell proliferation,
survival, and apoptosis. The following diagram illustrates a plausible pathway involving the
inhibition of STAT3 signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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